3-ethenyl-6-methyl-4-phenyl-1H-quinoline-2-thione
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Overview
Description
3-ethenyl-6-methyl-4-phenyl-1H-quinoline-2-thione is a heterocyclic compound with a quinoline backbone. It is characterized by the presence of an ethenyl group at the 3-position, a methyl group at the 6-position, a phenyl group at the 4-position, and a thione group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenyl-6-methyl-4-phenyl-1H-quinoline-2-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from aniline derivatives, the Skraup synthesis can be employed, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-ethenyl-6-methyl-4-phenyl-1H-quinoline-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitro compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
3-ethenyl-6-methyl-4-phenyl-1H-quinoline-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-ethenyl-6-methyl-4-phenyl-1H-quinoline-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the quinoline backbone can intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4-phenyl-2-thioxo-3-vinyl-1,2-dihydrochinolin
- 6-Methyl-4-phenyl-3-vinyl-1H-quinoline-2-thione
Uniqueness
Compared to other quinoline derivatives, 3-ethenyl-6-methyl-4-phenyl-1H-quinoline-2-thione is unique due to the presence of the ethenyl group at the 3-position and the thione group at the 2-position. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
61323-35-1 |
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Molecular Formula |
C18H15NS |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
3-ethenyl-6-methyl-4-phenyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C18H15NS/c1-3-14-17(13-7-5-4-6-8-13)15-11-12(2)9-10-16(15)19-18(14)20/h3-11H,1H2,2H3,(H,19,20) |
InChI Key |
RCCKPPDWEYIRJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)C(=C2C3=CC=CC=C3)C=C |
Origin of Product |
United States |
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